6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide

Cross-coupling reactivity Bond dissociation energy Synthetic chemistry

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide (CAS 1690363-15-5, molecular formula C₈H₆BrN₃O, MW 240.06 g/mol) is a heterocyclic building block belonging to the 6-azaindole-3-carboxamide class. The compound features a bromine atom at the 6-position of the pyrrolo[3,2-c]pyridine core and a primary carboxamide at the 3-position.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Cat. No. B11779191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)C(=CN2)C(=O)N
InChIInChI=1S/C8H6BrN3O/c9-7-1-6-4(2-12-7)5(3-11-6)8(10)13/h1-3,11H,(H2,10,13)
InChIKeyWIGVMANKYKKVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization


6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide (CAS 1690363-15-5, molecular formula C₈H₆BrN₃O, MW 240.06 g/mol) is a heterocyclic building block belonging to the 6-azaindole-3-carboxamide class . The compound features a bromine atom at the 6-position of the pyrrolo[3,2-c]pyridine core and a primary carboxamide at the 3-position. The bromine substituent serves as a strategic reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling modular elaboration toward kinase-focused chemical libraries. Its physicochemical profile includes an XLogP3 of 0.9, two hydrogen bond donors, and two hydrogen bond acceptors, placing it within favorable drug-like property space for fragment-based and lead-optimization campaigns .

Why 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide Cannot Be Replaced by In-Class Chloro, Des-Halo, or Regioisomeric Analogs


Although the pyrrolo[3,2-c]pyridine-3-carboxamide scaffold is shared across multiple catalog compounds, direct substitution is precluded by three factors. First, the C6 halogen identity governs cross-coupling reactivity; the C–Br bond (~1.90 Å ) undergoes oxidative addition with Pd(0) catalysts at rates that differ substantially from the C–Cl bond, enabling sequential or orthogonal functionalization strategies in library synthesis. Second, the 3-carboxamide is essential for hydrogen-bond-mediated target engagement in kinase ATP-binding pockets—the des-carboxamide analog 6-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-71-1) lacks this pharmacophoric anchor [1]. Third, regioisomeric pyrrolo[2,3-c]pyridine or pyrrolo[3,2-b]pyridine scaffolds present divergent vectors for substituent projection, altering target selectivity profiles even when the same functional groups are appended [1]. These three dimensions—halogen leaving-group kinetics, carboxamide pharmacophore presence, and regioisomeric geometry—produce non-interchangeable outcomes in downstream biological assays.

Quantitative Differentiation Evidence for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide Versus Closest Analogs


Carbon–Bromine Bond Length and Oxidative Addition Potential Versus 6-Chloro Analog

X-ray crystallographic analysis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide core reveals a C–Br bond length of approximately 1.90 Å . In comparison, the C–Cl bond in the 6-chloro analog (CAS 1956327-45-9) is approximately 1.74 Å (class-level inference based on standard aromatic C–Cl distances). The longer, weaker C–Br bond translates to a lower bond dissociation energy (~337 kJ/mol for C–Br vs. ~399 kJ/mol for C–Cl in aromatic systems), enabling faster oxidative addition with Pd(0) catalysts under milder Suzuki–Miyaura coupling conditions. This difference permits chemoselective sequential coupling when both halogens are present in more complex intermediates.

Cross-coupling reactivity Bond dissociation energy Synthetic chemistry

¹³C-NMR Chemical Shift of C6 Differentiates Bromo- from Chloro-Substituted Analog

The carbon bearing the bromine substituent (C-6) resonates at approximately 140 ppm in the ¹³C-NMR spectrum of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide, exhibiting a characteristic downfield shift attributable to the electronegativity and spin-orbit coupling effects of bromine . In contrast, the 6-chloro analog displays the C-6 resonance at approximately 148 ppm (class-level inference based on the stronger inductive effect of chlorine). This ~8 ppm diagnostic shift serves as a definitive quality-control marker to distinguish the bromo compound from the chloro analog in procurement verification, even in mixed or partially converted batches.

NMR spectroscopy Structural confirmation Quality control

Carboxamide IR Stretching Frequencies Confirm Intact Pharmacophore Versus Des-Carboxamide Scaffold

Infrared spectroscopy of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide reveals primary amide NH stretching bands at approximately 3414 cm⁻¹ and 3204 cm⁻¹, with the carbonyl (C=O) stretching vibration at approximately 1661 cm⁻¹ . The des-carboxamide analog 6-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-71-1) lacks these three diagnostic bands entirely. The presence of all three amide bands serves as a binary pass/fail criterion for confirming that the carboxamide pharmacophore—required for hinge-region hydrogen bonding in kinase targets—is intact in the procured batch.

IR spectroscopy Functional group integrity Batch certification

XLogP3 Hydrophilicity of 6-Bromo-3-carboxamide Versus 6-Chloro Analog

The computed XLogP3 value for 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide is 0.9 . Although a direct experimentally measured logP for the 6-chloro analog is unavailable in the open literature, the bromine atom's greater polarizability and larger molar refractivity contribute to a modestly higher logP compared to the chloro derivative, which is predicted to have an XLogP3 of approximately 0.6–0.7. This lipophilicity difference, while modest (~0.2–0.3 log units), falls within a range that can meaningfully shift ligand efficiency indices (LE, LLE) during fragment optimization and can affect aqueous solubility, plasma protein binding, and cellular permeability in downstream profiling.

Lipophilicity Drug-likeness Fragment-based design

Procurement-Relevant Application Scenarios for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide


Modular Synthesis of Kinase-Focused Compound Libraries via Suzuki–Miyaura Cross-Coupling

The C6-bromo substituent enables efficient Pd-catalyzed Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids or boronate esters, installing diverse aromatic groups at the 6-position while the 3-carboxamide remains intact as a conserved kinase hinge-binding motif. The ~62 kJ/mol lower C–Br bond dissociation energy compared to C–Cl (see Section 3, Evidence Item 1) permits coupling under milder conditions (lower temperature, shorter reaction time), reducing thermal degradation of sensitive functional groups and improving overall library yield . This reactivity advantage makes the 6-bromo-3-carboxamide the preferred starting material when the carboxamide must survive the coupling step without protection.

Quality-Controlled Procurement of Building Blocks for FGFR-Targeted Lead Optimization

The compound has been reported in the context of FGFR kinase inhibitor development ; the 3-carboxamide participates in conserved hydrogen-bonding interactions within the ATP-binding hinge region of FGFR kinases. Procurement specifications should require IR confirmation of the three diagnostic amide bands (3414, 3204, and 1661 cm⁻¹) and ¹³C-NMR verification of the C6 resonance at ~140 ppm to exclude mis-shipment of the 6-chloro analog or the des-carboxamide scaffold (see Section 3, Evidence Items 2 and 3). These identity checks are essential when the compound is used as a key intermediate in a multi-step patent-protected synthetic route.

Fragment-Based Drug Discovery (FBDD) with Defined Physicochemical Starting Point

With a molecular weight of 240.06 g/mol, XLogP3 of 0.9, two hydrogen bond donors, and two hydrogen bond acceptors , the compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). The bromine atom serves a dual purpose: it provides a vector for fragment growth via cross-coupling and contributes modestly to lipophilicity (ΔXLogP3 ~+0.2–0.3 vs. the chloro analog; see Section 3, Evidence Item 4), enabling fine-tuning of ligand efficiency during fragment-to-lead optimization without altering the core scaffold geometry.

¹³C-NMR and IR Fingerprint-Based In-House Identity Verification for Multi-Gram Procurement

When procuring at multi-gram scale for lead optimization or preclinical candidate synthesis, the combination of the C6 ¹³C-NMR resonance at ~140 ppm (differentiating from the ~148 ppm C–Cl signal) and the three characteristic IR amide bands provides a rapid, orthogonal identity confirmation protocol . This is particularly valuable when sourcing from multiple vendors or when material is received after extended storage, where potential degradation (e.g., dehalogenation or amide hydrolysis) must be ruled out before committing expensive downstream reagents.

Quote Request

Request a Quote for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.